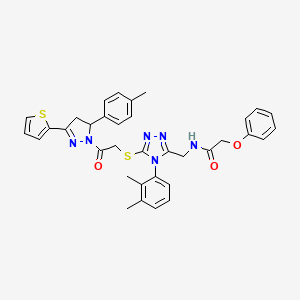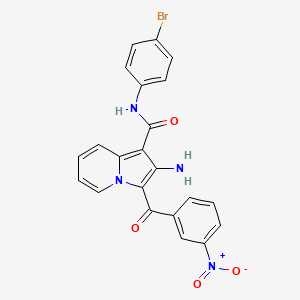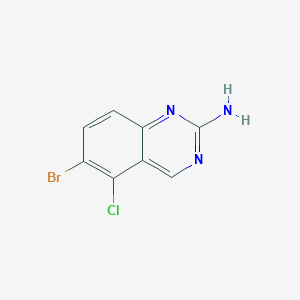
1-methyl-N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole and triazole derivatives are widely studied due to their diverse biological activities . They are known to exhibit antimicrobial, anticancer, antiviral, and antiparasitic activities . The compound you mentioned seems to be a derivative of these classes of compounds.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of appropriate precursors under specific conditions . For instance, 1,3,5-triazine derivatives can be prepared by conventional methods or by using microwave irradiation .Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .Chemical Reactions Analysis
These compounds can undergo various chemical reactions depending on their functional groups . For instance, a nitro group makes the nitroethylene substructure a good Michael acceptor .Applications De Recherche Scientifique
Synthesis and Structural Studies
A study focused on the synthesis of novel compounds , including those with triazole carboxamide groups, indicating their importance in creating new molecules with potential biological or chemical utility. These compounds are often explored for their potential as intermediates in pharmaceutical synthesis or as ligands in the development of new metal complexes with catalytic or therapeutic applications (Kumar et al., 2012).
Anticancer Applications
Research on structurally similar 1,2,3-triazole derivatives shows significant interest in their anticancer properties. A particular study synthesizing anticancer nucleosides based on 1,2,4-triazole nucleosides demonstrates the potential of triazole derivatives in medicinal chemistry, especially in developing new therapeutic agents (Lei et al., 2014).
Catalytic Applications
Half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based ligands have been synthesized and characterized, indicating the role of such compounds in catalytic oxidation and transfer hydrogenation reactions . This reflects the potential utility of triazole carboxamides in catalysis, potentially offering new pathways for chemical transformations (Saleem et al., 2013).
Antimicrobial Properties
Another study introduces 1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents, providing insights into the utility of triazole derivatives in combating microbial infections. This suggests that compounds like "1-methyl-N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide" could be explored for their antimicrobial efficacy, contributing to the development of new antibiotics or antifungal agents (Pokhodylo et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-methyl-N-(3-methylsulfanylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-15-7-10(13-14-15)11(16)12-8-4-3-5-9(6-8)17-2/h3-7H,1-2H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYOLQNBPJBWJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6,8-dimethylchromen-2-one](/img/structure/B2731783.png)







![N1-(4-fluorobenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2731797.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2731799.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)acetamide hydrochloride](/img/structure/B2731800.png)
![(2S)-N-(3,5-dimethylcyclohexyl)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanamide](/img/structure/B2731803.png)
